N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide
Description
This compound is a heterocyclic derivative featuring a fused thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidinone core. Key structural elements include:
- A thiophen-2-ylmethyl substituent at position 4 of the pyrimidinone ring.
- A thioacetamide side chain at position 1, linked to a 2,3-dimethylphenyl group.
- A 5-oxo-4,5-dihydro moiety, conferring partial saturation to the pyrimidine ring.
Synthetic routes for analogous compounds often involve alkylation of thiopyrimidines with chloroacetamides (e.g., N-aryl-substituted 2-chloroacetamides) , followed by cyclization to form the triazolo-pyrimidine scaffold. X-ray crystallography has been critical in confirming molecular geometries of related thiadiazole-triazine derivatives .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S3/c1-13-5-3-7-16(14(13)2)23-18(28)12-32-22-25-24-21-26(11-15-6-4-9-30-15)20(29)19-17(27(21)22)8-10-31-19/h3-10H,11-12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAMFPOJCCPRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=CS5)SC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a complex organic compound with potential pharmacological applications. Its unique structure incorporates multiple heterocycles that may contribute to its biological activity. This article reviews the available literature on its synthesis and biological properties, particularly focusing on antimicrobial and anticancer activities.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 481.6 g/mol. Its structure includes a thieno[2,3-e][1,2,4]triazolo-pyrimidine core which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O2S3 |
| Molecular Weight | 481.6 g/mol |
| CAS Number | 1242913-12-7 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of thieno[2,3-d]pyrimidines have shown significant activity against both Gram-positive and Gram-negative bacteria as well as drug-resistant fungal strains.
A study indicated that certain thiazole derivatives exhibited excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium . The structural features that enhance this activity include the presence of electron-withdrawing groups which improve binding affinity to bacterial targets.
Anticancer Activity
The anticancer properties of related compounds have been extensively studied. A series of thieno[2,3-d]pyrimidine derivatives demonstrated cytotoxic effects against the MDA-MB-231 breast cancer cell line. The most potent compound in this series had an IC50 value of 27.6 μM . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 1: Cytotoxicity Data Against MDA-MB-231 Cell Line
| Compound ID | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 27.6 | Apoptosis induction |
| Compound B | 29.3 | Cell cycle arrest |
| Compound C | 35.0 | Inhibition of DNA synthesis |
Case Study 1: Antimicrobial Efficacy
A recent investigation into thieno[2,3-e][1,2,4]triazole derivatives revealed their potential as novel antimicrobial agents. The study found that these compounds exhibited broad-spectrum activity against various pathogens including resistant strains . The structure-activity relationship (SAR) analysis indicated that modifications on the thiophene ring significantly influenced antimicrobial potency.
Case Study 2: Anticancer Screening
In a screening study for anticancer agents using multicellular spheroids as a model system, the compound was identified as a promising candidate due to its selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Variations
(a) Thieno[2,3-d]pyrimidine-Triazole Hybrids
Compounds like thieno[2,3-d]pyrimidine-1H-1,2,3-triazol-1-yl)acetamide () share a thienopyrimidine backbone but replace the triazolo ring with a triazole. For example:
- Target Compound : Triazolo-pyrimidine core enhances π-π stacking and rigidity.
(b) Benzo-Fused Derivatives
The compound N-(2-isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide () features a benzo[4,5]thieno[2,3-d]pyrimidinone core. Key differences:
- Lipophilicity : The benzo group increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
- Substituent Effects : A 4-methoxyphenyl group at position 3 vs. the target compound’s thiophen-2-ylmethyl group introduces divergent electronic profiles (electron-donating vs. sulfur-mediated resonance) .
Substituent-Driven Functional Differences
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2,3-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thioacetamide linkage via condensation of a thiol-containing intermediate (e.g., thioglycolic acid derivatives) with chloroacetyl chloride under reflux conditions . Subsequent cyclization steps to construct the fused thieno-triazolo-pyrimidine core require precise control of temperature (e.g., 80–120°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from solvents like pet-ether .
Q. How is the structural integrity of the compound confirmed during synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify substituent positions and connectivity, particularly for the thiophen-2-ylmethyl and dimethylphenyl groups . High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities in the fused heterocyclic system .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s triazolo-pyrimidine core, which mimics purine bases . Antimicrobial activity can be assessed using broth microdilution (MIC determination against S. aureus and E. coli) . Cytotoxicity screening (e.g., MTT assay on cancer cell lines) is advised given structural similarities to anticancer thieno-pyrimidine derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for the thioacetamide coupling step?
- Methodological Answer : Low yields in thioacetamide formation often stem from competing hydrolysis. Strategies include:
- Using anhydrous solvents (e.g., dry DCM) and molecular sieves to scavenge water .
- Employing microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate reaction kinetics and reduce side reactions .
- Optimizing stoichiometry (1.2–1.5 equivalents of chloroacetyl chloride) to drive the reaction to completion .
Q. How to resolve contradictory bioactivity data between enzymatic and cellular assays?
- Methodological Answer : Contradictions may arise from poor cellular permeability or off-target effects. Validate results using:
- Orthogonal assays : Compare enzyme inhibition (e.g., recombinant kinase assays) with cellular proliferation data (e.g., flow cytometry) .
- Solubility checks : Use dynamic light scattering (DLS) to detect aggregation in cell culture media .
- Metabolic stability testing : Incubate the compound with liver microsomes to assess degradation .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., replacing thiophen-2-ylmethyl with furan or phenyl) to assess electronic effects .
- Bioisosteric replacement : Replace the triazolo-pyrimidine core with pyrazolo-pyrimidine or indole scaffolds to evaluate ring flexibility .
- Molecular docking : Use AutoDock Vina to predict binding poses against target proteins (e.g., EGFR kinase) and correlate with experimental IC₅₀ values .
Q. How to investigate the mechanism of action for observed anticancer activity?
- Methodological Answer :
- Target identification : Employ pull-down assays with biotinylated probes or affinity chromatography using the compound as bait .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to map dysregulated signaling nodes (e.g., MAPK, PI3K-AKT) .
- In vivo validation : Use xenograft models (e.g., nude mice with HT-29 tumors) to assess efficacy and pharmacokinetics (e.g., plasma half-life via LC-MS) .
Q. What methodologies improve aqueous solubility for in vivo studies?
- Methodological Answer :
- Salt formation : Screen counterions (e.g., HCl, sodium) via pH-solubility profiling .
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid-based nanoemulsions .
- Prodrug design : Introduce phosphate or PEGylated groups at the acetamide nitrogen to enhance hydrophilicity .
Notes
- Structural Complexity : The compound’s fused heterocyclic system necessitates advanced analytical validation (e.g., 2D NMR, X-ray) to confirm regiochemistry .
- Contradictory Evidence : While emphasizes antimicrobial activity, highlights kinase inhibition, suggesting multifunctionality requiring tailored assay design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
